(1-Ethenylcyclobutane-1-sulfonyl)benzene
Description
(1-Ethenylcyclobutane-1-sulfonyl)benzene is a sulfonated aromatic compound characterized by a benzene ring substituted with a sulfonyl group (-SO₂-) attached to a cyclobutane ring bearing an ethenyl (-CH=CH₂) substituent. This structure confers unique steric and electronic properties. The sulfonyl group is strongly electron-withdrawing, polarizing the benzene ring and influencing reactivity in electrophilic substitution reactions.
Properties
CAS No. |
97072-43-0 |
|---|---|
Molecular Formula |
C12H14O2S |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
(1-ethenylcyclobutyl)sulfonylbenzene |
InChI |
InChI=1S/C12H14O2S/c1-2-12(9-6-10-12)15(13,14)11-7-4-3-5-8-11/h2-5,7-8H,1,6,9-10H2 |
InChI Key |
UWNKILKPCWKXLN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CCC1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethenylcyclobutane-1-sulfonyl)benzene typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a vinylation reaction using reagents such as vinyl halides or vinyl Grignard reagents.
Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction using reagents like sulfonyl chlorides in the presence of a base.
Attachment to Benzene: The final step involves attaching the sulfonylated cyclobutane to a benzene ring through an electrophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(1-Ethenylcyclobutane-1-sulfonyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the sulfonyl group to a thiol group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Nitrobenzene, halobenzene, sulfonylbenzene derivatives.
Scientific Research Applications
(1-Ethenylcyclobutane-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-Ethenylcyclobutane-1-sulfonyl)benzene involves its interaction with molecular targets through its functional groups. The sulfonyl group can act as an electrophile, participating in various chemical reactions. The ethenyl group provides a site for further functionalization, allowing the compound to interact with different biological pathways and molecular targets.
Comparison with Similar Compounds
Sulfonyl-Substituted Benzene Derivatives
Compounds with sulfonyl groups on aromatic rings exhibit distinct solubility and reactivity profiles. Key comparisons include:
| Compound | CAS Number | Molecular Weight | Solubility (Polar Solvents) | Thermal Stability | Reactivity in SNAr<sup>*</sup> |
|---|---|---|---|---|---|
| (1-Ethenylcyclobutane-1-sulfonyl)benzene | Not listed | ~238.3 g/mol | Moderate (predicted) | Moderate-Low | High (due to EWG<sup>†</sup>) |
| Benzene sulfonamide | 98-10-2 | 173.2 g/mol | High | High | Moderate |
| p-Toluenesulfonyl chloride | 98-59-9 | 190.7 g/mol | Low | High | Very High |
<sup>*</sup>SNAr: Nucleophilic aromatic substitution.
<sup>†</sup>EWG: Electron-withdrawing group.
Key Findings :
Ethyl-Substituted Benzene Derivatives
Ethyl groups are electron-donating, contrasting with the sulfonyl group’s electron-withdrawing nature. Relevant analogs include:
| Compound | CAS Number | Boiling Point (°C) | Density (g/cm³) | Reactivity in Friedel-Crafts |
|---|---|---|---|---|
| 1-Ethyl-2-methylbenzene | 611-14-3 | 165–167 | 0.87 | High (EDA<sup>‡</sup>) |
| This compound | — | ~290 (predicted) | ~1.25 (predicted) | Low (deactivated ring) |
<sup>‡</sup>EDA: Electron-donating alkyl group.
Key Findings :
Cyclobutane-Containing Aromatics
Cyclobutane’s ring strain (109.5° bond angles vs. ideal 90°) impacts stability and reactivity:
| Compound | Ring Strain Energy (kcal/mol) | Thermal Decomposition Temp (°C) |
|---|---|---|
| Cyclobutane | ~26.3 | ~200 |
| This compound | ~30 (predicted) | ~150–180 (predicted) |
| Cyclohexane sulfonic acid | Negligible | >300 |
Key Findings :
- The compound’s thermal stability is inferior to cyclohexane-based sulfonic acids due to cyclobutane strain .
- Decomposition pathways may involve ring-opening or sulfonyl group elimination.
Critical Notes and Limitations
Data Gaps : Direct experimental data for this compound are absent in the provided evidence; predictions rely on structural analogs .
Contradictions : Ethyl-substituted benzenes (e.g., 1-ethyl-2-methylbenzene) exhibit opposing electronic effects compared to sulfonyl aromatics, complicating reactivity comparisons .
Synthetic Challenges : The compound’s synthesis likely requires specialized methods to stabilize the cyclobutane-sulfonyl moiety.
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